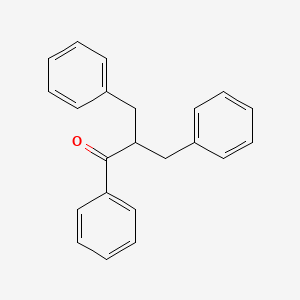

2-Benzyl-1,3-diphenylpropan-1-one

Description

2-Benzyl-1,3-diphenylpropan-1-one is a ketone-containing aromatic compound with a central propan-1-one core substituted by benzyl and phenyl groups. Its molecular formula is C22H20O, and it serves as a versatile intermediate in organic synthesis. Key features include:

- Synthesis: Prepared via reactions involving 2-bromo-3-phenylpropionyl chloride, followed by cyclization or addition-elimination sequences to form heterocycles like 1,4-benzoxazepin-3-one derivatives .

- Applications: Used in pharmaceuticals (e.g., thromboxane A2 receptor antagonism) and materials science (e.g., organic photovoltaic acceptors) .

- Structural Significance: The benzyl and phenyl groups enhance steric bulk and π-conjugation, influencing reactivity and interaction with biological targets .

Properties

IUPAC Name |

2-benzyl-1,3-diphenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O/c23-22(20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRZTHUZFBFMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288307 | |

| Record name | 2-benzyl-1,3-diphenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-04-0 | |

| Record name | NSC55218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-1,3-diphenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ruthenium-Catalyzed C–C Bond Formation

The most robust method for synthesizing 1,3-diarylpropan-1-one derivatives involves ruthenium-catalyzed coupling of propiophenone with benzyl alcohol. In a representative protocol, propiophenone (0.4 mmol) and benzyl alcohol (0.44 mmol) are combined with a pincer ruthenium(II) catalyst (0.5 mol%), a base (e.g., K₃PO₄·3H₂O), and tert-amyl alcohol as the solvent under argon at 120°C for 12 hours. Post-reaction workup via vacuum evaporation and thin-layer chromatography (TLC) yields 2-methyl-1,3-diphenylpropan-1-one with efficiencies up to 80%.

Mechanistic Insights :

The ruthenium catalyst facilitates sequential dehydrogenation of benzyl alcohol to benzaldehyde, followed by aldol condensation with propiophenone. The base neutralizes generated acids, shifting equilibrium toward product formation. Steric and electronic modulation of the pincer ligand optimizes turnover frequency and selectivity.

Optimization Data :

| Base | Solvent | Yield (%) |

|---|---|---|

| K₃PO₄·3H₂O | tert-amyl alcohol | 80 |

| NaOCH₃ | CH₂Cl₂/toluene | 68 |

| KOtBu | CH₂Cl₂ | 78 |

Table 1: Impact of base and solvent on yield in Ru-catalyzed synthesis.

Halogenation-Elimination Pathways for α,β-Unsaturated Ketones

Bromination of Benzylideneacetophenone

A two-step approach to 1,3-diphenyl-2-bromo-2-propene-1-one involves Claisen-Schmidt condensation of benzaldehyde and acetophenone, followed by bromination. Benzylideneacetophenone, synthesized via NaOH-catalyzed aldol condensation in methanol (85.6% yield), undergoes dibromination with Br₂ in CCl₄ at 0–25°C. Subsequent elimination using NaOAc in ethanol reflux affords the α-bromo enone in 72% yield.

Critical Parameters :

-

Temperature Control : Bromination at >20°C promotes overhalogenation.

-

Solvent Polarity : Nonpolar solvents (CCl₄) stabilize dibromide intermediates.

Reaction Schema :

-

Aldol Condensation:

-

Dibromination:

-

Elimination:

Tert-Butoxycarbonylalkylation for Functionalized Derivatives

Esterification and Acid Hydrolysis

Patent US7385082B1 outlines a three-step sequence to carboxyalkyloxy-substituted 1,3-diphenylprop-2-en-1-ones. Initial aldol condensation forms the enone core, which is esterified with tert-butyl bromoacetate using Cs₂CO₃ in acetonitrile (60–75% yield). Acidic hydrolysis with trifluoroacetic acid (TFA) then cleaves the tert-butyl group, yielding the carboxylic acid derivative.

Applications :

-

Prodrug Design : The tert-butyl ester serves as a protective group for enhanced bioavailability.

-

Polymer Precursors : Carboxy-functionalized enones are acrylate analogs for photopolymerization.

Comparative Analysis of Methodologies

Yield and Scalability Tradeoffs

-

Catalytic Coupling : Superior atom economy (80% yield) but requires expensive Ru catalysts.

-

Halogenation-Elimination : Lower cost (NaOAc, Br₂) but multi-step complexity reduces net yield (58–72%).

-

Esterification-Hydrolysis : Enables functional diversity but introduces protection/deprotection overhead.

Substrate Scope Limitations

-

Electron-Deficient Arenes : Nitro or cyano substituents on phenyl rings suppress catalytic activity in Ru-mediated reactions.

-

Steric Hindrance : Ortho-substituted benzyl alcohols exhibit reduced coupling efficiency (<50% yield).

Emerging Strategies and Unresolved Challenges

Photoredox Catalysis

Preliminary studies suggest visible-light-driven coupling of aryl ketones and alcohols could bypass high-temperature requirements. However, no published protocols yet target 1,3-diarylpropan-1-ones.

Biocatalytic Routes

Enzymatic aldolases (e.g., DERA mutants) catalyze asymmetric aldol additions but remain untested for diarylpropanones due to substrate insolubility in aqueous media.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-diphenylpropan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the benzyl groups.

Scientific Research Applications

Synthesis of Chiral Compounds

One of the prominent applications of 2-benzyl-1,3-diphenylpropan-1-one is in the synthesis of chiral compounds through asymmetric transfer hydrogenation (ATH). Recent studies have demonstrated that this compound can be utilized to produce α-alkyl-β-ketoaldehydes via dynamic kinetic resolution. For instance, a study involving the Ru(II)-catalyzed ATH of α-benzyl-β-ketoaldehydes showed yields ranging from 41% to 87%, with high enantioselectivities (>99% ee) for the resulting 1,3-diarylpropan-2-ols . This method highlights the compound's utility in producing valuable chiral intermediates for pharmaceuticals.

Photoinitiator in Polymer Chemistry

This compound serves as an effective photoinitiator for polymerization processes. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization reactions in coatings and adhesives. The compound's efficiency as a photoinitiator has been documented in various formulations, leading to improved mechanical properties and curing rates of polymeric materials .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their biological activities. Research indicates that modifications of this compound can lead to potential anti-cancer agents. For example, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound contribute to its interaction with biological targets, making it a candidate for further development in cancer therapeutics .

Organic Synthesis Reactions

The compound is also significant in organic synthesis reactions involving carbon-carbon bond formation. It can act as a precursor or intermediate in various synthetic pathways due to its functional groups that facilitate nucleophilic attacks and other transformations. Its role in synthesizing complex organic molecules underscores its importance in synthetic organic chemistry .

Case Study 1: Asymmetric Synthesis

A notable case study involved the use of this compound in the synthesis of (R,R)-2-benzyl-1-phenylpropane-1,3-diols through a one-pot double C=O reduction reaction. The study reported complete conversion of starting materials with excellent diastereo- and enantioselectivities . This demonstrates the compound's effectiveness in asymmetric synthesis under mild conditions.

Case Study 2: Photopolymer Applications

In another study focusing on photopolymerization, formulations containing this compound were tested for their curing efficiency and mechanical properties. Results indicated that the incorporation of this compound significantly enhanced the performance of UV-cured coatings compared to traditional initiators .

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-diphenylpropan-1-one involves its central carbonyl group, which is electrophilic. This makes the compound reactive towards nucleophiles, allowing it to participate in various organic reactions. The benzyl groups provide steric hindrance and influence the compound’s reactivity and selectivity in chemical processes .

Comparison with Similar Compounds

Key Insights from Structural Comparisons:

Functional Group Impact: Ketones vs. Alcohols: The ketone group in this compound enables electrophilic reactivity (e.g., nucleophilic additions), while the alcohol in 2-benzyl-1,3-diphenyl-2-propanol serves as a chiral center for asymmetric synthesis . Azole Substitutents: Replacing benzyl with imidazole (as in 2-(1H-imidazol-1-yl)-1,3-diphenylpropan-1-one) introduces hydrogen-bonding sites, critical for thromboxane A2 receptor binding .

Synthetic Flexibility :

- Brominated derivatives (e.g., trans-2,3-dibromo-1,3-diphenylpropan-1-one) are precursors for cross-coupling reactions, whereas diol derivatives are tailored for coordination chemistry .

Applications in Pharmaceuticals and Materials: Dicarbonyl analogs show enhanced insulin-sensitizing activity due to improved receptor affinity . Benzyl-substituted fullerenes (e.g., monobenzyl deuteriofullerenes) demonstrate superior photovoltaic performance compared to non-benzylated analogs .

Biological Activity

2-Benzyl-1,3-diphenylpropan-1-one (also known as benzyl-α,β-diphenylacetone) is an organic compound classified as a ketone, notable for its complex structure that includes two phenyl groups and a benzyl group. Its molecular formula is C22H20O, and it has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H20O

- Molecular Weight : 278.35 g/mol

- Appearance : Yellow oily liquid

- Solubility : Soluble in organic solvents

The structural configuration of this compound allows for various chemical interactions, making it a subject of interest in both organic synthesis and medicinal applications .

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with cellular pathways and modulate enzyme activity. The compound's structure facilitates binding to specific proteins and enzymes, influencing various cellular processes. Some key mechanisms include:

- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against cancer cell lines, particularly breast cancer (MCF-7) cells .

- Antioxidant Activity : The compound has been reported to possess antioxidant properties, which may contribute to its protective effects in cellular systems .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further investigation is needed to fully characterize this activity.

Cytotoxicity Evaluation

A notable study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells using the MTT assay. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays such as DPPH and ABTS radical scavenging tests. Results showed that the compound effectively scavenges free radicals, contributing to its potential health benefits.

Antimicrobial Activity

Preliminary tests revealed that this compound exhibited antimicrobial activity against several bacterial strains. Further studies are required to determine the specific mechanisms underlying this activity and its efficacy compared to standard antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from this compound:

- Chalcone Derivatives : Research on chalcone derivatives has shown promising anticancer properties. Compounds with similar structural motifs have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications in the phenolic groups can enhance biological activity while reducing toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for 2-Benzyl-1,3-diphenylpropan-1-one, and how do they differ in efficiency?

The compound is typically synthesized via aldol condensation or Friedel-Crafts acylation. For example, aldol reactions between benzaldehyde and acetophenone derivatives in the presence of Lewis acids (e.g., HCl or BF₃) yield the target compound with varying efficiencies (50–78% yields depending on reaction conditions) . Methodological optimization includes solvent selection (e.g., dichloromethane vs. ethanol) and catalyst choice, which influence steric hindrance from bulky phenyl groups . Comparative analysis of these routes should prioritize yield, purity (verified via HPLC or GC-MS), and environmental impact (e.g., solvent toxicity).

Q. How can spectroscopic techniques characterize this compound?

- IR Spectroscopy : Key absorption bands include C=O stretching at ~1690 cm⁻¹ and aromatic C–H stretching at ~3025 cm⁻¹ .

- NMR : ¹H NMR reveals distinct signals for the benzyl (δ 3.8–4.2 ppm, multiplet) and phenyl protons (δ 7.2–7.5 ppm), while ¹³C NMR confirms the ketone carbonyl at ~190–200 ppm .

- UV-Vis : A λmax at ~277 nm in methanol correlates with π→π* transitions in the aromatic system .

Q. What are the primary biological activities of this compound, and how are they assayed?

this compound exhibits enzyme inhibition (e.g., cyclooxygenase-2) and antimicrobial activity. Assays include:

- Enzyme Inhibition : Kinetic assays (IC50 determination) using fluorogenic substrates .

- Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) with MIC values typically ≤50 µg/mL .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or torsion angles (e.g., in 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives) arise from packing effects or disorder. Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) can validate experimental X-ray data, while SHELXL refinement accounts for thermal motion . Cross-validation with Cambridge Structural Database (CSD) entries is critical .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

Chiral Lewis bases (e.g., Ph₃P=O) catalyze asymmetric conjugate reductions of α,β-unsaturated ketones to yield enantiomerically enriched products (up to 90% ee). Key parameters include:

- Temperature control (0°C for kinetic resolution) .

- Solvent polarity (aprotic solvents enhance stereoselectivity) .

- Substrate modulation (e.g., electron-withdrawing groups on phenyl rings improve ee) .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

The benzyl group introduces steric hindrance, slowing nucleophilic attack at the ketone carbonyl. Electronic effects from para-substituted phenyl rings (e.g., –OCH₃ or –NO₂) alter reaction rates in Suzuki-Miyaura couplings. Hammett plots (σ values) quantify these effects, with ρ ≈ 1.2 indicating moderate electronic sensitivity .

Data Contradiction Analysis

Q. Why do reported yields vary in reductive aldol reactions involving this compound?

Discrepancies arise from:

- Catalyst Loading : Higher Ph₃P=O concentrations (20 mol%) improve yields but risk side reactions .

- Substrate Purity : Trace moisture deactivates HSiCl₃, reducing efficiency .

- Workup Methods : Column chromatography vs. recrystallization affect recovery rates .

Q. How can conflicting bioactivity data be reconciled across studies?

Variations in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., serum concentration in cell culture) lead to divergent IC50 values. Meta-analysis using standardized protocols (e.g., NIH/ANSI guidelines) and dose-response curve normalization are recommended .

Comparative Structural Analysis

| Compound | Key Structural Feature | Reactivity Difference vs. This compound |

|---|---|---|

| 1,3-Diphenylpropan-1-one | No benzyl group | Higher electrophilicity at C=O due to reduced steric bulk |

| Dibenzyl ketone | Two benzyl groups | Enhanced solubility in nonpolar solvents |

| 2-Methyl-1,3-diphenylbutan-1-one | Branched alkyl chain | Lower thermal stability (Tdec ~150°C vs. 220°C) |

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.